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Compound of Interest

Compound Name: WAY-608094

Cat. No.: B15552400 Get Quote

WAY-100635: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, a key

target in neuropharmacology. This document provides a detailed technical overview of WAY-

100635, including its chemical properties, pharmacological profile, and experimental

applications. It is intended to serve as a comprehensive resource for researchers and

professionals engaged in drug discovery and development.

Chemical Identity and Properties
WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-

pyridinyl)cyclohexanecarboxamide, is a well-characterized research chemical. It is most

commonly available as a maleate salt.
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Property Value Source

IUPAC Name

N-[2-[4-(2-Methoxyphenyl)-1-

piperazinyl]ethyl]-N-2-

pyridinylcyclohexanecarboxami

de

[1]

CAS Number 162760-96-5 (free base) [2]

634908-75-1 (maleate salt) [3]

1092679-51-0 (maleate salt) [1][4]

Molecular Formula C25H34N4O2 (free base) [1]

C29H38N4O6 (maleate salt) [5]

Molecular Weight 422.56 g/mol (free base)

538.64 g/mol (maleate salt) [1][4]

Appearance
Off-white to light yellow oil

(free base)
[2]

Solid (maleate salt) [5]

Solubility
Soluble in water to 25 mM

(maleate salt)
[4]

Chemical Structure:

WAY-100635 Chemical Structure

Pharmacological Profile
WAY-100635 is a high-affinity, selective, and silent antagonist of the 5-HT1A receptor.[5] Its

"silent" antagonism indicates that it has no intrinsic agonist activity.[5] The compound displays

over 100-fold selectivity for the 5-HT1A receptor compared to other serotonin receptor subtypes

and other major central nervous system receptors.[5] However, it is important to note that WAY-

100635 also exhibits potent agonist activity at the dopamine D4 receptor.[1][4]

Binding Affinity and Potency
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The following tables summarize the binding affinity and functional potency of WAY-100635 at its

primary and secondary targets.

Table 1: 5-HT1A Receptor Binding Affinity and Potency

Parameter Value Species/System Source

pIC50 8.87
Rat hippocampal

membranes
[1]

IC50 0.91 nM - [1]

1.35 nM - [5]

2.2 nM Rat 5-HT1A receptors [1]

Ki 0.39 nM - [1]

0.84 nM Rat 5-HT1A receptors [1]

pA2 9.71 - [1]

Table 2: Dopamine Receptor Binding Affinity and Potency

Receptor
Subtype

Binding
Affinity
(nM)

Functional
Activity

EC50 (nM)
Species/Sy
stem

Source

D2L 940
Weak

Antagonist
-

HEK 293

cells
[1][4]

D3 370 - -
HEK 293

cells
[1][4]

D4.2 16
Potent

Agonist
9.7

HEK 293

cells
[1][4]

D4.4 3.3
Potent

Agonist
-

HEK 293

cells
[1][4]
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Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the 5-HT1A receptor using [3H]WAY-100635 as the radioligand.

Materials:

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g.,

HEK293 or CHO cells) or from rat brain tissue (e.g., hippocampus).[3]

Radioligand: [3H]WAY-100635.[3]

Test Compound: WAY-100635 or other competing ligands.

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM

serotonin).[3]

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]

Scintillation Cocktail.[3]

Equipment: 96-well microplates, cell harvester, liquid scintillation counter.[3]

Procedure:

Preparation: Prepare serial dilutions of the test compound.

Incubation: In a 96-well plate, add the receptor source, [3H]WAY-100635, and either the test

compound, buffer (for total binding), or the non-specific binding control. Incubate at room

temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-

soaked in 0.3% polyethyleneimine) using a cell harvester.[3]
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Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove

unbound radioligand.[3]

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3]

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the test compound

concentration to determine the IC50 value. The Ki value can then be calculated using the

Cheng-Prusoff equation.[3]

In Vivo Studies in Rodents
WAY-100635 is frequently used in preclinical in vivo studies to investigate the role of the 5-

HT1A receptor in various physiological and pathological processes.

Example Protocol: Behavioral Assessment in Rats

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][6]

Drug Preparation: WAY-100635 maleate is typically dissolved in sterile 0.9% saline.[7]

Administration: Administration is often via subcutaneous (s.c.) or intraperitoneal (i.p.)

injection.[1][7] A typical dose for 5-HT1A receptor antagonism is around 0.3-1 mg/kg.[1][7]

Behavioral Testing: Following administration, animals can be subjected to various behavioral

paradigms, such as open-field tests for motor and exploratory activity, or models of anxiety

and depression.[6][8]

Synthesis and Radiolabeling
WAY-100635 can be synthesized and radiolabeled for use in techniques like Positron Emission

Tomography (PET).

Synthesis: A common synthetic route involves the reaction of 2-[1-[4-(2-

methoxyphenyl)piperazinyl]]-N-(2-pyridyl)-acetamide with lithium aluminum hydride.[5]
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Radiolabeling with Carbon-11: [Carbonyl-11C]WAY-100635 is a widely used PET radioligand.

[5] A one-pot synthesis involves reacting the precursor with [11C]CO2 produced by a cyclotron.

[5] This allows for the in vivo imaging and quantification of 5-HT1A receptors in the brain.[5][9]

Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to

inhibitory Gi/o proteins.[10] Its activation leads to a cascade of intracellular events that

ultimately modulate neuronal excitability.[10]

Cell Membrane

Cytoplasm

WAY-100635

5-HT1A Receptor

Antagonizes

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

GIRK Channel

Activates

cAMP

Converts ATP to

K+

Efflux

ATP

PKA

Activates

CREB

Phosphorylates

Neuronal
Hyperpolarization

Click to download full resolution via product page

Caption: 5-HT1A receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK23263/
https://www.ncbi.nlm.nih.gov/books/NBK23263/
https://www.ncbi.nlm.nih.gov/books/NBK23263/
https://www.researchgate.net/publication/6873201_WAY-100635_is_a_potent_dopamine_D4_receptor_agonist
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assay_for_5_HT1A_Modulator_1.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Radioligand_Binding_Assay_for_5_HT1A_Modulator_1.pdf
https://www.benchchem.com/product/b15552400?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the typical workflow for a competitive radioligand binding

assay.
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Caption: Radioligand binding assay workflow.

Conclusion
WAY-100635 remains an indispensable tool in neuroscience research. Its high affinity and

selectivity for the 5-HT1A receptor, coupled with its well-documented pharmacological profile,

make it an excellent probe for elucidating the role of this receptor in health and disease.

However, researchers must remain cognizant of its significant dopamine D4 receptor agonist

activity when interpreting experimental results. This guide provides a foundational

understanding of WAY-100635 to aid in the design and execution of future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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